

Commercial Suppliers and Technical Guide for High-Purity 3,6-Dibromoquinoline

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Compound of Interest

Compound Name: 3,6-Dibromoquinoline

Cat. No.: B1270526

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For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity **3,6-Dibromoquinoline** is crucial for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of commercial suppliers, synthesis, and purification protocols, and explores the biological activities of this versatile quinoline derivative.

Commercial Availability of 3,6-Dibromoquinoline

A number of chemical suppliers offer **3,6-Dibromoquinoline**, with varying purity levels, quantities, and pricing. Below is a comparative summary of prominent commercial sources.

Supplier	CAS Number	Purity	Available Quantities	Price
Benchchem	69268-39-9	Not Specified	Custom	Inquiry
BLD Pharm	69268-39-9	Not Specified	Custom	Inquiry
Apollo Scientific	69268-39-9	98%	100mg, 250mg, 1g	£15.00, £29.00, £112.00
Simson Pharma Limited	69268-39-9	High Purity	Inquiry	Inquiry
Dana Bioscience	Not Specified	Not Specified	1g	\$150.00 USD

Synthesis and Purification of High-Purity 3,6-Dibromoquinoline

The synthesis of **3,6-Dibromoquinoline** can be achieved through various methods, with the oxidative dehydrogenation of a tetrahydroquinoline precursor being a common and effective approach.^[1]

Experimental Protocol: Synthesis via Oxidative Dehydrogenation

This protocol details the synthesis of **3,6-Dibromoquinoline** from 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Materials:

- 6,8-dibromo-1,2,3,4-tetrahydroquinoline
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Anhydrous benzene
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline in anhydrous benzene.
- **Addition of Oxidizing Agent:** To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 80°C) and maintain for 36 hours under an inert atmosphere (e.g., argon).^[1]
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any solid byproducts.
- **Extraction:** The filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **3,6-Dibromoquinoline**.

Experimental Protocol: Purification by Column Chromatography and Recrystallization

To achieve high purity, the crude product is subjected to purification by silica gel column chromatography followed by recrystallization.

Materials:

- Crude **3,6-Dibromoquinoline**
- Silica gel (for column chromatography)
- Ethyl acetate (EtOAc)
- Hexane
- Glass chromatography column

- Standard laboratory glassware for filtration
- Rotary evaporator

Procedure:

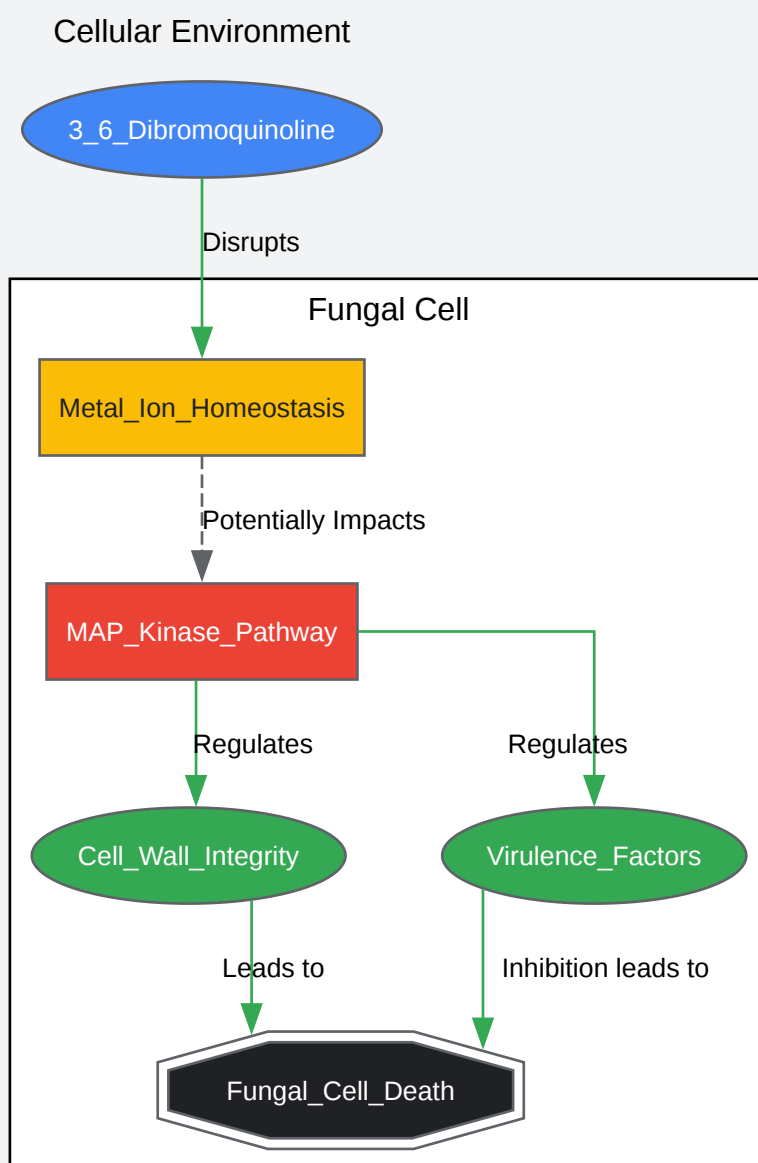
- Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
- Sample Loading: Dissolve the crude **3,6-Dibromoquinoline** in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 1:9 ratio of EtOAc:hexane).[\[1\]](#)
- Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
- Recrystallization: For further purification, dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent mixture (e.g., hexane/EtOAc) and allow it to cool slowly to induce crystallization.
- Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A synthetic yield of approximately 60-70% after recrystallization can be expected.[\[1\]](#)

Biological Activity and Potential Signaling Pathway Involvement

Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One such compound, referred to as 4b in a study, exhibited broad-spectrum antifungal activity against clinically relevant species like *Candida*, *Cryptococcus*, and *Aspergillus* at low concentrations.[\[2\]](#) The mechanism of action is believed to involve the disruption of metal ion homeostasis.[\[1\]](#)

The interference with metal ion homeostasis is a unique mechanism that can affect various cellular processes. While the precise signaling cascade is still under investigation, it is plausible that the disruption of metal ion balance could impact downstream signaling pathways, such as the MAP kinase pathway, which is known to be involved in fungal cell wall integrity and stress responses.[2]

Proposed Mechanism of Action for Antifungal Dibromoquinolines

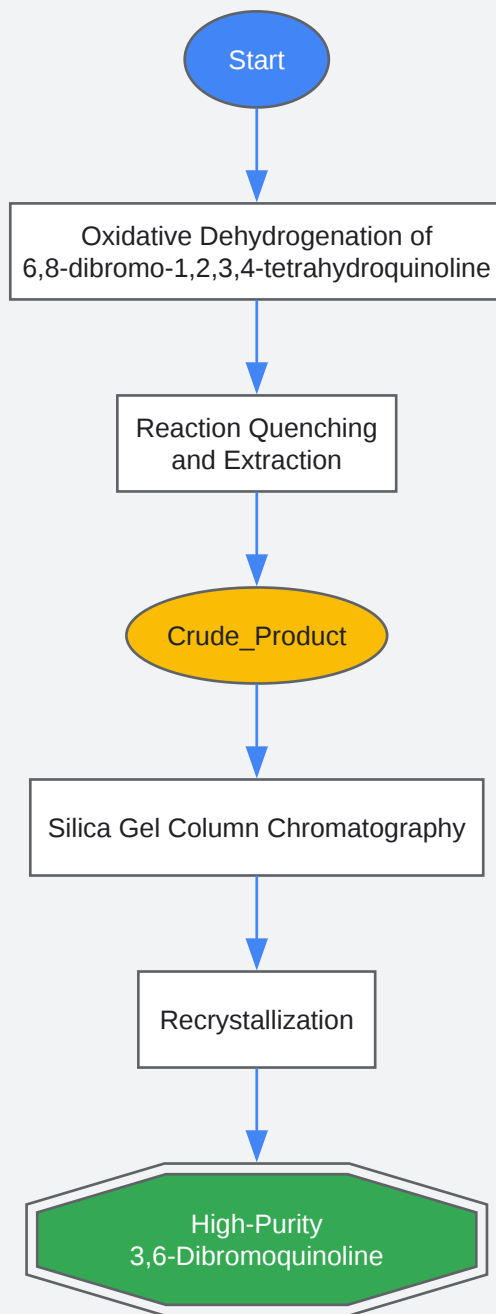


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Caption: Proposed mechanism of antifungal action for **3,6-Dibromoquinoline**.

The logical workflow for the synthesis and purification of **3,6-Dibromoquinoline** is a sequential process that ensures the final product's high purity, which is essential for its application in drug development and other research areas.

Experimental Workflow for High-Purity 3,6-Dibromoquinoline



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Caption: Synthesis and purification workflow for **3,6-Dibromoquinoline**.

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- 2. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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